Near-Quantitative Synthetic Yield Superiority Over All Other 6-Polyhaloacyl Norkhellin Analogs
The target compound 3a was obtained in 97% isolated yield from the condensation of the corresponding khellinone-RFCO₂Et adduct with diethoxymethyl acetate, representing the highest yield among all five 6-polyhaloacylnorkhellins synthesized under identical conditions [1]. By comparison, the trifluoroacetyl analog 3b was obtained in 83% yield, the tetrafluoropropanoyl analog 3c in 88% yield, the pentafluoropropanoyl analog 3d in only 62% yield, and the trichloroacetyl analog 3e in 86% yield [1]. The 97% yield of 3a translates to a 14–35 absolute percentage-point advantage over the other analogs, directly reducing material cost and waste in multi-step synthetic sequences [1].
| Evidence Dimension | Isolated synthetic yield under identical reaction conditions |
|---|---|
| Target Compound Data | 97% (3a, difluoroacetyl) |
| Comparator Or Baseline | 3b (CF₃): 83%; 3c (C₂F₄H): 88%; 3d (C₂F₅): 62%; 3e (CCl₃): 86% |
| Quantified Difference | 3a yield exceeds analogs by 9–35 absolute percentage points; highest relative advantage vs. 3d (97% vs. 62%) |
| Conditions | Reaction of khellinone-RFCO₂Et adduct (1 mmol) with diethoxymethyl acetate (6 mmol) at 140–150 °C for 15–20 min; product isolated by filtration from hexane |
Why This Matters
For procurement decisions in multi-step medicinal chemistry campaigns, a 97% yielding intermediate directly reduces raw material expenditure per gram of final product and minimizes chromatographic purification requirements compared to lower-yielding analogs.
- [1] Sosnovskikh, V. Y.; Irgashev, R. A. 6-Polyfluoroacyl- and 6-trichloroacetylnorkhellins: Synthesis and reaction with aromatic amines. Heteroatom Chem. 2006, 17 (2), 99–103. DOI: 10.1002/hc.20174. View Source
